acetic acid CAS No. 83244-82-0](/img/structure/B1281463.png)
[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Description
Synthesis Analysis
The synthesis of related 1,2,4-thiadiazol compounds involves multiple steps, starting from simple precursors such as aminoisoxazoles or cyanoacetamide. For instance, the practical preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a side-chain of fourth-generation cephalosporin antibiotics, is achieved through skeletal rearrangement of aminoisoxazoles with alkoxycarbonyl isothiocyanates, followed by reactions with O-methylhydroxylamine or methylation processes . Another synthesis route involves oximation, alkylation, aminolysis, bromination, cyclization with potassium thiocyanate, and hydrolysis in a base environment .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of the 1,2,4-thiadiazol ring. The stereochemical structure of one such derivative, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these thiadiazol derivatives are complex and require precise control over reaction conditions to obtain the desired isomers and to ensure the retention of functional groups necessary for antibiotic activity. The reactions typically involve intermediates that are transformed through nucleophilic substitutions, eliminations, and addition reactions to build the thiadiazol ring and introduce various substituents .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid are not detailed in the provided papers, the properties of similar 1,2,4-thiadiazol derivatives can be inferred. These properties are crucial for the biological activity and pharmacokinetics of the resulting cephalosporin antibiotics. The presence of the 1,2,4-thiadiazol ring and various substituents like the methoxyimino or fluoromethoxyimino groups can significantly influence the acidity, solubility, and stability of the compounds .
Scientific Research Applications
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
- Method : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
-
Antifungal Agents
- Field : Green and Sustainable Chemistry
- Application : Novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities .
- Method : The derivatives were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .
- Results : Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
-
Anticancer Agents
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have shown good antiproliferative activity against A549 lung carcinoma cells .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The compound has shown good antiproliferative activity against A549 lung carcinoma cells .
-
Antibacterial Agents
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have shown extensive biological activities, including antibacterial .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The compound has shown good antibacterial activity .
-
Antiepileptic Agents
- Field : Medicinal and Pharmaceutical Chemistry
- Application : 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents which are highly effective and have less toxicity .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : It is concluded that the synthesized compound [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide] when injected intraperitoneally was found to be 1.8 times more effective (LD 50) than valproic acid, ED 50 was 126.8 mg/kg, and the therapeutic index was found to be 7.3 .
-
Plant Growth Regulator
-
Antiviral Agents
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have shown extensive biological activities, including antiviral .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The compound has shown good antiviral activity .
-
Anti-Inflammatory Agents
-
Antihypertensive Agents
properties
IUPAC Name |
2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-2-3-8-9-6(13-3)7-4(10)5(11)12/h2H2,1H3,(H,11,12)(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAJRDVEXSLMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510544 | |
| Record name | [(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |
CAS RN |
83244-82-0 | |
| Record name | 2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83244-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



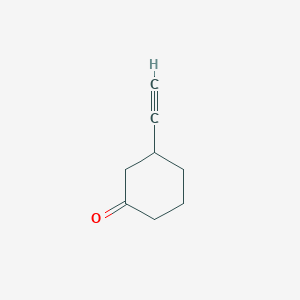
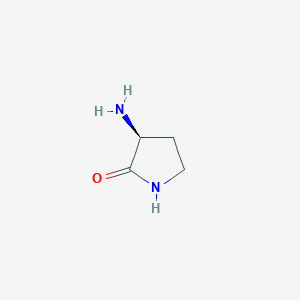

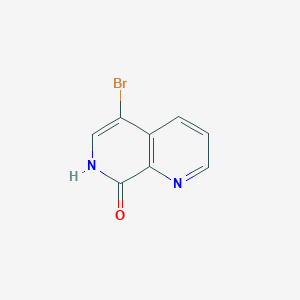
![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)
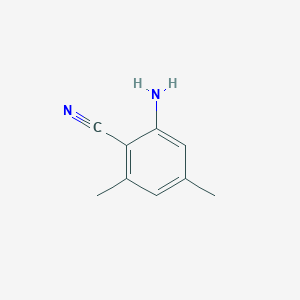
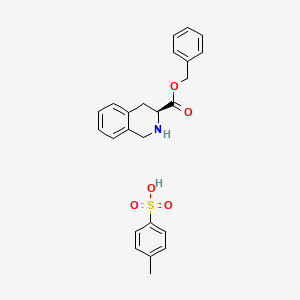
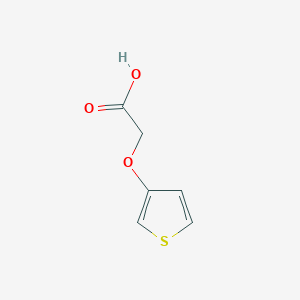
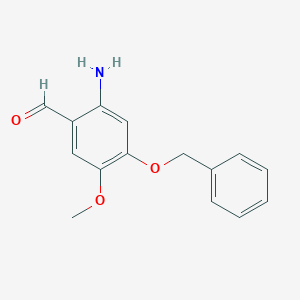
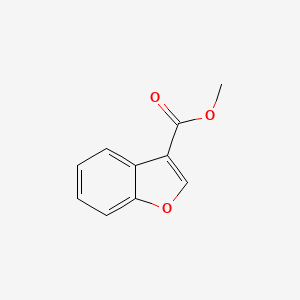
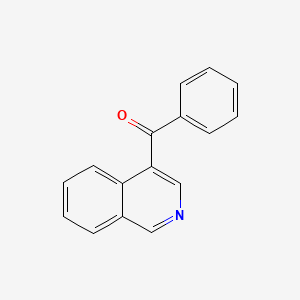
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
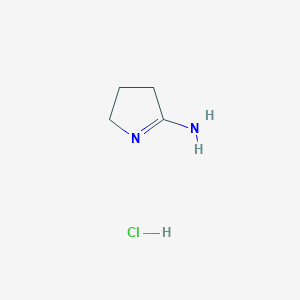
![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)